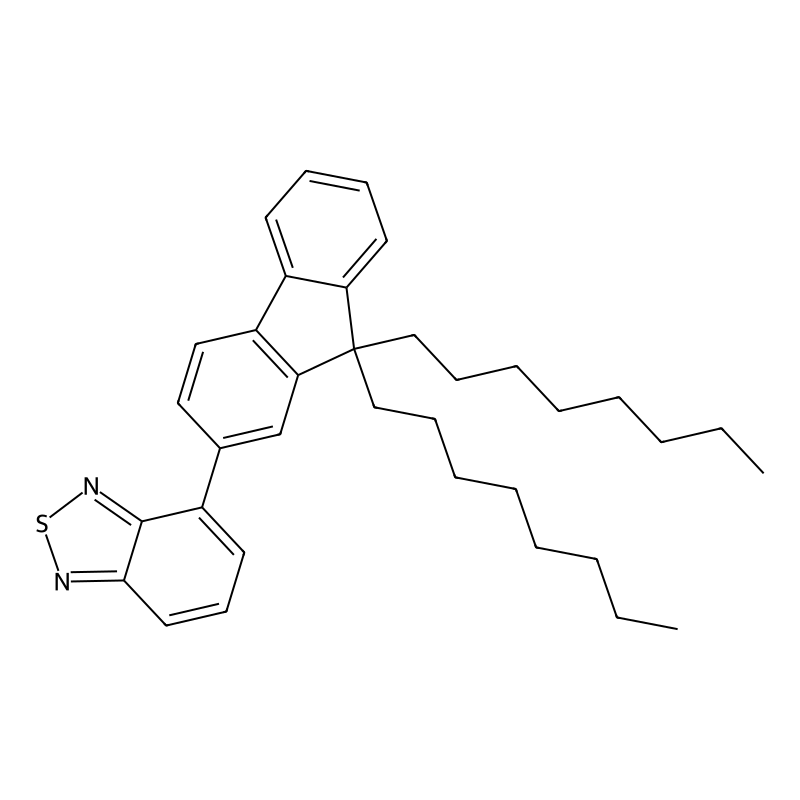

Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Devices

F8BT's ability to interact with light makes it a promising candidate for optoelectronic devices. Research has shown its potential application in:

- Organic Light-Emitting Diodes (OLEDs): F8BT's light-emitting properties can be tuned, making it suitable for developing efficient and color-tunable OLEDs [].

- Organic Solar Cells: The combination of light absorption and charge transport properties in F8BT makes it a potential material for organic solar cells that convert light into electricity [].

Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a conjugated polymer known for its unique optoelectronic properties. This compound features an alternating copolymer structure composed of two distinct monomers: 9,9-dioctylfluorene and benzo[2,1,3]thiadiazole. The alternating arrangement of these units enhances the conjugation along the polymer backbone, which is crucial for its electronic and optical characteristics. The polymer is often abbreviated as F8BT and is significant in various applications within organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to its efficient light emission and charge transport capabilities .

The primary method for synthesizing Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] involves the Stille coupling reaction. This process employs palladium catalysts to facilitate the coupling of the monomers. The general reaction can be represented as:

Under certain conditions such as high temperatures or exposure to UV radiation, the polymer can undergo chain scission or degradation of its backbone .

The synthesis of Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] typically follows these steps:

- Preparation of Monomers: The individual monomers (9,9-dioctylfluorene and benzo[2,1,3]thiadiazole) are synthesized separately.

- Stille Coupling Reaction: The monomers are combined in a reaction flask with a palladium catalyst under inert atmosphere conditions (usually nitrogen or argon) to prevent oxidation.

- Polymerization: The reaction mixture is heated to initiate polymerization. The temperature and duration depend on the specific reactivity of the monomers used.

- Purification: The resulting polymer is purified through methods such as precipitation in a non-solvent or dialysis to remove unreacted monomers and byproducts.

- Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography (GPC) are employed to characterize the structure and molecular weight of the synthesized polymer .

Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] has several notable applications:

- Organic Light-Emitting Diodes (OLEDs): Its efficient electroluminescence makes it suitable for use in OLED devices.

- Organic Solar Cells: The polymer's ability to absorb light and facilitate charge transport enhances the performance of organic photovoltaic cells.

- Organic Field-Effect Transistors (OFETs): Its charge transport properties allow for effective operation in transistor applications.

- Sensors: Due to its optoelectronic properties, it can be utilized in various sensing applications including chemical sensors and biosensors .

Interaction studies involving Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] focus on its behavior in different environments. Research has demonstrated that this polymer interacts favorably with various solvents and can form thin films that exhibit unique optical properties when processed correctly. Additionally, studies on its interaction with other materials have shown potential for enhancing device performance by optimizing layer interfaces in electronic devices.

Several compounds share structural similarities with Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Properties | Unique Features |

|---|---|---|---|

| Poly(9,9-di-n-octylfluorene) | 9,9-di-n-octylfluorene repeating units | High photoluminescence | Lacks electron-deficient units |

| Poly(phenylene vinylene) | Alternating phenylene and vinylene units | Good charge transport | More rigid structure |

| Poly(thiophene) | Thiophene repeating units | Excellent conductivity | More susceptible to oxidation |

| Poly(benzothiadiazole) | Benzothiadiazole repeating units | Strong electron affinity | Often used alone without fluorene units |

Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] stands out due to its balanced combination of electron-rich fluorene and electron-deficient benzo[2,1,3]thiadiazole units which optimize both light absorption and charge transport properties.